molecular formula C17H21N5OS B13357585 6-(4-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357585
M. Wt: 343.4 g/mol
InChI Key: BBIXWTRPEJOSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic small molecule based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, a heterocyclic system recognized for its significant pharmacological potential. This compound is of high interest in early-stage drug discovery and biochemical research, particularly in the fields of oncology and infectious diseases. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is a privileged structure in medicinal chemistry, known for its ability to serve as a bioisostere for purine bases, which allows it to potentially interact with a variety of enzymatic targets . Compounds featuring this fused heterocyclic system have demonstrated a range of compelling biological activities in scientific studies. Research on analogous structures has shown potent inhibitory activity against specific kinases, such as c-Met, a receptor tyrosine kinase that is a critical target in cancer therapy . Furthermore, derivatives of this chemical class have exhibited significant efficacy as inhibitors of the urease enzyme, a key virulence factor in pathogenic microorganisms like Helicobacter pylori and Proteus mirabilis . The structural features of this specific molecule—including the 4-ethoxyphenyl moiety and the 1-methylpiperidinyl group—are designed to optimize properties like target binding affinity and cellular permeability. This product is intended for research applications only, including but not limited to in vitro assay development, high-throughput screening, target validation, and structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored in a cool, dry environment. Researchers are responsible for determining the optimal solubility and handling procedures for their specific experimental conditions.

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5OS/c1-3-23-14-6-4-13(5-7-14)16-20-22-15(18-19-17(22)24-16)12-8-10-21(2)11-9-12/h4-7,12H,3,8-11H2,1-2H3

InChI Key

BBIXWTRPEJOSLL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Substitution Reactions: The final compound is obtained by introducing the ethoxyphenyl and piperidinyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, triazolothiadiazoles have shown promise as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar activities and is likely being investigated for these properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, compounds of this class may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Triazolothiadiazole derivatives exhibit significant variations in physical properties and bioactivity depending on substituents. Key comparisons include:

Compound Name (Position 6 / Position 3) Melting Point (°C) LogP (Predicted) Key Structural Features Reference
Target Compound (4-Ethoxyphenyl / 1-methyl-4-piperidinyl) ~3.2* Ethoxy (lipophilic), piperidine (polar)
5a (Adamantyl / 2-methylphenyl) ~5.8 Bulky adamantyl, hydrophobic methylphenyl
5b (Adamantyl / 3-methylphenyl) ~5.7 Similar to 5a, meta-methyl
20a (3,4-Dimethoxyphenyl / N-methyl-pyrrolyl) 184 ~2.5 Methoxy (electron-donating), pyrrole (aromatic)
5d (Adamantyl / 2-fluorophenyl) ~4.9 Fluorine (electronegative, enhances binding)
13 (3-Bromophenyl / Triazoloquinazolinyl) 131–132 ~4.1 Bromine (steric bulk), fused quinazoline

*Predicted using computational tools.

  • Lipophilicity : The adamantyl-substituted derivatives () exhibit higher LogP values (~5.7–5.8) due to their bulky, hydrophobic substituents, whereas the target compound’s ethoxyphenyl and piperidinyl groups balance lipophilicity (LogP ~3.2) with moderate polarity .
  • Melting Points : Piperidinyl and methoxy groups (e.g., 20a, 184°C) may enhance crystalline packing compared to adamantyl derivatives, which lack reported melting points .

Pharmacological Activity

  • Anticancer Activity: Adamantyl derivatives () show moderate antiproliferative activity (IC₅₀ ~10–20 µM) against breast cancer cells, attributed to adamantyl’s membrane-penetrating ability . Indole-substituted analogs () exhibit Bcl-2-targeted activity (e.g., 5b: IC₅₀ = 2.1 µM), outperforming non-aromatic substituents . Target Compound: Piperidinyl’s basicity may enhance interactions with kinase ATP pockets, though specific data are unavailable.
  • Antimicrobial Activity :

    • Fluorophenyl derivatives () inhibit S. aureus (MIC = 8 µg/mL) due to fluorine’s electronegativity disrupting bacterial membranes .
    • Methoxy groups () contribute to antifungal activity (e.g., 20a: 70% growth inhibition) via hydrogen bonding .

Structural and Supramolecular Analysis

  • Intermolecular Interactions : Adamantyl derivatives () exhibit C–H···π and van der Waals interactions, stabilizing crystal lattices, whereas phenyl analogs rely on π-π stacking .
  • Hirshfeld Surface Analysis : Electron-withdrawing groups (e.g., bromine in ) increase halogen bonding contributions (up to 12% of surface contacts) .

Biological Activity

6-(4-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their varied biological activities. The molecular formula is C16H20N4SC_{16}H_{20}N_{4}S with a molecular weight of approximately 304.42 g/mol. Its structure includes an ethoxy group and a piperidine moiety that contribute to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-thiadiazoles exhibit potent anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that a related triazolo-thiadiazole compound inhibited the proliferation of various cancer cell lines including breast and lung cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Antimicrobial Properties

The antimicrobial activity of triazolo-thiadiazoles has also been documented:

  • Mechanism : These compounds often disrupt bacterial cell membranes or inhibit key metabolic pathways.
  • Research Findings : In vitro studies showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain strains were reported as low as 5 µg/mL .

Analgesic and Anti-inflammatory Effects

Triazolo-thiadiazoles have been investigated for their analgesic and anti-inflammatory activities:

  • Mechanism : They potentially inhibit cyclooxygenase (COX) enzymes and modulate inflammatory cytokines.
  • Case Study : In animal models, administration of these compounds resulted in reduced paw edema and pain response in formalin-induced pain tests .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents : Variations in the piperidine ring or the ethoxy group can enhance or diminish biological activity.
  • Optimization : Research suggests that specific substitutions can lead to improved potency against targeted diseases while reducing toxicity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

  • Absorption and Distribution : Studies indicate moderate bioavailability with peak plasma concentrations achieved within 2-3 hours post-administration.
  • Toxicity Profile : Preliminary toxicological assessments show that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal studies .

Q & A

Q. What are the established synthetic routes for 6-(4-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Cyclization of hydrazine derivatives (e.g., 4-amino-1,2,4-triazole-3-thiol) with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core .

Q. Substituent Introduction :

  • The 4-ethoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling.
  • The 1-methylpiperidinyl moiety is attached through alkylation or reductive amination .
    Critical Parameters :
  • Temperature control (60–80°C for cyclization).
  • Catalysts (e.g., NaH in toluene for intermediate steps) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer :
  • Spectroscopy :
  • 1H NMR (400 MHz, DMSO-d6): Peaks at δ 1.35–1.45 (triplet, ethoxy CH3), δ 3.20–3.50 (piperidinyl CH2), and δ 7.50–8.10 (aromatic protons) confirm substituent positions .
  • IR : Stretching bands at 1600–1650 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (C-O of ethoxy) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) ensures >95% purity .

Q. What is the role of the triazolothiadiazole core in biological activity?

  • Methodological Answer : The core enhances:
  • Stability : Aromatic stacking and hydrogen bonding with target proteins (e.g., kinases) .
  • Bioavailability : Improved solubility via polar N and S atoms .
  • Pharmacophore Integration : Serves as a scaffold for substituents (e.g., ethoxyphenyl for hydrophobic interactions) .

Advanced Research Questions

Q. How can synthetic yields be optimized for industrial-scale production?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(PPh3)4 in Suzuki coupling (reduces side reactions) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyclization in 30 mins vs. 12 hrs) .
  • Flow Chemistry : Continuous purification minimizes intermediate degradation .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents?

  • Methodological Answer :
  • Ethoxyphenyl Group :
  • Position Matters : 4-substitution (vs. 2-/3-) enhances binding to cytochrome P450 enzymes (IC50: 4-ethoxy = 0.8 μM vs. 2-ethoxy = 5.2 μM) .
  • Piperidinyl Modifications :
  • N-Methylation : Reduces metabolic degradation (t1/2 increases from 2.1 to 6.3 hrs) .
    Data Table :
Substituent PositionTarget Enzyme IC50 (μM)Half-Life (hrs)
4-Ethoxyphenyl0.86.3
2-Ethoxyphenyl5.22.1

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. non-active)?

  • Methodological Answer :
  • Assay Standardization :
  • Use consistent cell lines (e.g., HepG2 for liver cancer) and ATP-based viability assays .
  • Control for Degradation : Monitor compound stability via HPLC during assays .
  • Molecular Docking : Validate binding modes to targets like 14-α-demethylase (PDB: 3LD6) .

Q. What computational methods predict pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction :
  • Software : SwissADME or pkCSM to estimate logP (optimal: 2.5–3.5) and BBB permeability .
  • Docking Studies : Autodock Vina for binding affinity (∆G < -8 kcal/mol indicates strong interaction) .

Q. How to design in vivo studies based on in vitro data?

  • Methodological Answer :
  • Dosage Calculation : Use allometric scaling (e.g., human equivalent dose = mouse dose × 12.3) .
  • Toxicity Screening : Acute toxicity in zebrafish (LC50 > 100 mg/kg) before rodent trials .

Q. What analytical methods identify degradation products under stress conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) and analyze via LC-MS .
  • Fragmentation Patterns : m/z 359 → 214 (loss of piperidinyl group) confirms hydrolytic instability .

Q. How do structural analogs compare in target selectivity?

  • Methodological Answer :
  • Kinase Profiling : Use KinomeScan to compare inhibition of c-Met (IC50: 0.2 μM) vs. off-targets (e.g., EGFR IC50: 15 μM) .
  • Crystallography : Resolve co-crystals with targets (e.g., PDB entries) to identify key binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.